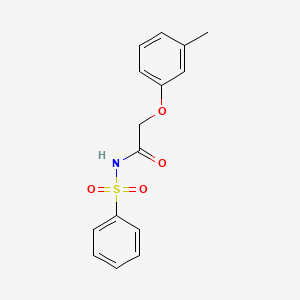![molecular formula C23H16BrClN2O4 B11707751 N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B11707751.png)
N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a brominated isoindoline core and a chlorophenoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The initial step involves the bromination of isoindoline to introduce the bromine atom at the 5-position.
Acylation: The brominated isoindoline is then subjected to acylation to form the corresponding acyl derivative.
Coupling Reaction: The acyl derivative is then coupled with 4-(4-chlorophenoxy)phenylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine or chlorine atoms to their respective hydrogenated forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-METHOXYPHENOXY)PHENYL]ACETAMIDE
- N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-FLUOROPHENOXY)PHENYL]ACETAMIDE
Uniqueness
N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE is unique due to its specific combination of brominated isoindoline and chlorophenoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C23H16BrClN2O4 |
|---|---|
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C23H16BrClN2O4/c1-14(28)26(13-27-22(29)20-11-2-15(24)12-21(20)23(27)30)17-5-9-19(10-6-17)31-18-7-3-16(25)4-8-18/h2-12H,13H2,1H3 |
InChI-Schlüssel |
DDASVGQMSQXSLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)Br)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)

![N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)
![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)



![(4Z)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707728.png)
![1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one](/img/structure/B11707731.png)

